molecular formula C8H6Cl2N2O B1421470 {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol CAS No. 1235441-30-1

{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol

Cat. No. B1421470
M. Wt: 217.05 g/mol
InChI Key: UQMZXSKGXBNAJE-UHFFFAOYSA-N
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Description

The compound “{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol” is a chemical compound that belongs to the class of imidazopyridines . It is closely related to “{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride”, which has a molecular weight of 281.52 .

Scientific Research Applications

Structural and Magnetic Properties

  • Hydrochloride Crystals: Research has shown that hydrochloride crystals based on 2-(imidazo[1,2–a]pyridin-2-yl)-2-oxoacetic acid radical demonstrate unique magnetic properties. These crystals, formed by slow diffusion of acetone into methanol solutions, exhibit low magnetic susceptibilities due to diamagnetic dimers formed by intermolecular close contacts or supramolecular interactions. One crystal displays quasi-one-dimensional columnar stacking chain and weak antiferromagnetic behavior, while another shows unusual magnetic behavior due to its supramolecular structure (Yong, Zhang, & She, 2013).

Chemical Synthesis and Catalysis

  • Nickel Complexes with Bidentate N,O-type Ligands: Studies have synthesized nickel complexes using pyridin-2-yl methanol and demonstrated their application in the catalytic oligomerization of ethylene. These complexes show potential for significant activity in ethylene oligomerization, indicating a valuable application in industrial chemistry (Kermagoret & Braunstein, 2008).

Crystallography

  • Crystal Structure Analysis: The crystal structure of compounds such as (5-methylimidazo[1,2-a]pyridin-2-yl)methanol has been extensively studied, revealing detailed molecular and crystallographic information. Such studies provide insights into molecular conformations and interactions, which are crucial for understanding material properties and reactions (Elaatiaoui et al., 2014).

Coordination Chemistry and Magnetic Studies

  • Trigonal-Prismatic Cobalt(II) Single-Ion Magnet: Research involving a new tripodal hexadentate ligand has led to the construction of a trigonal-prismatic cobalt(II) complex exhibiting large uniaxial magnetic anisotropy. This study is significant in the field of magnetic materials and could have implications for data storage technologies (Yao et al., 2018).

Corrosion Inhibition Studies

  • Imidazopyridine Derivatives as Corrosion Inhibitors: Imidazopyridine derivatives, including those related to {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol, have been investigated for their effectiveness as corrosion inhibitors. These studies are essential for developing new materials that can protect metals from corrosion in various industrial applications (Ech-chihbi et al., 2019).

properties

IUPAC Name

(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O/c9-5-1-7(10)8-11-6(4-13)3-12(8)2-5/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMZXSKGXBNAJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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